2-phenyl-1H-imidazole-4,5-dicarboxylic acid
Description
Properties
IUPAC Name |
2-phenyl-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-8(11(16)17)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWKHXMYZVFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277886 | |
| Record name | NSC4623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888-60-8 | |
| Record name | NSC4623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC4623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzimidazole . The process typically includes the following steps:
- Dissolve benzimidazole in water and add ferric nitrate nonahydrate and nitric acid.
- Add tetrabutylammonium bromide and heat the mixture to 60°C.
- Gradually add oxone and maintain the reaction temperature for 16 hours.
- After the reaction, cool the mixture, dilute with water, and isolate the product by filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole dicarboxylate derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Imidazole dicarboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl-imidazole derivatives.
Scientific Research Applications
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s carboxylate groups and imidazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Coordination Behavior
The 2-position substituent on the imidazole ring significantly influences ligand flexibility, donor availability, and metal-binding preferences. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Rigidity vs. Flexibility :
- H₃PhIDC and H₃PyIDC form rigid frameworks due to aromatic substituents, favoring stable π-π interactions .
- Alkyl derivatives (e.g., 2-methyl, 2-ethyl) introduce flexibility, enabling adaptive coordination geometries suited for dynamic guest inclusion .
Donor Capacity: H₆Phbidc and H₃tmidc exhibit higher N-donor counts (4 N and 5 N, respectively), enabling coordination with softer metal ions (e.g., Cd²⁺, Mn²⁺) . H₃PhIDC’s O-donors dominate in complexes with hard Lewis acids (e.g., Ni²⁺, Co²⁺), forming stable octahedral geometries .
Hydrogen Bonding and Proton Conductivity :
- Hydroxymethyl and tetrazole substituents enhance hydrogen-bonding networks, critical for proton-conductive MOFs .
- H₃PhIDC-based frameworks show moderate proton conductivity (10⁻⁴–10⁻³ S/cm) due to balanced H-bonding and hydrophobic phenyl groups .
Catalytic and Adsorption Applications :
- Pyridyl and tetrazole derivatives demonstrate superior catalytic activity in oxidation reactions due to redox-active metal centers .
- Alkyl-substituted CPs exhibit tunable pore sizes for selective gas adsorption (CO₂, CH₄) .
Research Findings and Case Studies
H₃PhIDC in Ni(II) Coordination Polymers
A Ni(II) complex with H₄Phbidc²⁻ (a bis-imidazole analogue) forms a distorted octahedral geometry (NiN₂O₄) with Ni–N/O bond lengths of 2.01–2.10 Å. The structure is stabilized by π-π interactions (centroid distance: 3.6002 Å) and hydrogen bonds, yielding a 3D supramolecular architecture .
H₃PyIDC vs. H₃PhIDC in Proton Conduction
MOFs derived from H₃PyIDC exhibit higher proton conductivity (10⁻³ S/cm) than H₃PhIDC due to the pyridyl group’s ability to stabilize hydronium ions via stronger H-bonding .
Alkyl Derivatives in Calcium Complexes
A Ca(II) complex with 1,3-bis(imidazole-dicarboxylate) propane forms a hepta-coordinate distorted pentagonal bipyramid. The flexible propane linker enables a 3D H-bond network, contrasting with the rigid phenylene spacer in H₆Phbidc .
Biological Activity
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid (PhIDC) is a heterocyclic compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of PhIDC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
PhIDC has the molecular formula and features two carboxylic acid groups attached to an imidazole ring. The presence of the phenyl group enhances its solubility and interaction with biological targets.
Antimicrobial Activity
PhIDC exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Recent research highlights the anticancer potential of PhIDC. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound activates mitochondrial-dependent pathways leading to cell death.
Case Study:
In a study involving MCF-7 cells, PhIDC treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Antiparkinsonian Effects
PhIDC has been investigated for its potential antiparkinsonian effects. In animal models, it was found to enhance dopaminergic transmission, thereby alleviating symptoms associated with Parkinson's disease. The compound showed significant improvements in locomotor activity compared to control groups.
Research Findings:
In a study on reserpine-induced catalepsy in rodents, PhIDC derivatives demonstrated a marked reduction in cataleptic symptoms at doses of 0.4–0.5 mmol, outperforming conventional treatments like amantadine .
PhIDC interacts with biological targets primarily through hydrogen bonding and π-π stacking interactions due to its imidazole structure. This facilitates binding with enzymes and receptors involved in various biochemical pathways.
Biochemical Pathways
- Metal Ion Coordination: PhIDC can coordinate with metal ions, influencing enzymatic activity.
- pH Regulation: The compound plays a role in maintaining pH homeostasis within biological systems.
Comparative Analysis with Similar Compounds
PhIDC's biological activity is compared with other imidazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Antiparkinsonian Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| 4,5-Imidazoledicarboxylic acid | Moderate | High | Low |
| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
